molecular formula C23H19N3O4 B2389823 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899900-83-5

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

カタログ番号 B2389823
CAS番号: 899900-83-5
分子量: 401.422
InChIキー: MBPSVEHZHJDXQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as ENQ, is a quinazoline derivative that has gained attention in recent years due to its potential applications in scientific research. ENQ has shown promising results in various studies, particularly in the field of cancer research.

作用機序

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound binds to the enzyme and prevents it from functioning properly, leading to DNA damage and ultimately cell death. Additionally, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer effects, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been found to inhibit platelet aggregation, suggesting potential applications in cardiovascular disease.

実験室実験の利点と制限

One advantage of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is its relatively low toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, this compound has been found to be effective against drug-resistant cancer cells. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for research on 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases. Finally, the development of this compound-based drug delivery systems could improve the efficacy and specificity of this compound in cancer treatment.

合成法

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step process involving the reaction of 4-nitrobenzyl bromide with 3-(4-ethylphenyl)acrylic acid, followed by cyclization with phthalic anhydride. The final product can be obtained by recrystallization from a suitable solvent.

科学的研究の応用

3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has shown potential as an anticancer agent, particularly in the treatment of breast cancer. Studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to be effective against drug-resistant cancer cells. This compound has also been studied for its potential anti-inflammatory and antioxidant properties.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione. The intermediate is then reduced using a reducing agent to obtain the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of the intermediate using a reducing agent to obtain the final product, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS番号

899900-83-5

分子式

C23H19N3O4

分子量

401.422

IUPAC名

3-(4-ethylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-2-16-7-11-18(12-8-16)25-22(27)20-5-3-4-6-21(20)24(23(25)28)15-17-9-13-19(14-10-17)26(29)30/h3-14H,2,15H2,1H3

InChIキー

MBPSVEHZHJDXQQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。